

# N-Desmethyl Apalutamide-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **N-Desmethyl Apalutamide-d4**

Cat. No.: **B12375714**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desmethyl Apalutamide-d4**, a critical tool in the research and development of the potent androgen receptor inhibitor, Apalutamide. This document details its chemical properties, its role as an internal standard in bioanalytical methods, and the metabolic context in which it is relevant.

## Core Concepts: Apalutamide and its Active Metabolite

Apalutamide is a next-generation non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.<sup>[1]</sup> It functions by directly binding to the ligand-binding domain of the androgen receptor (AR), which in turn inhibits AR nuclear translocation, DNA binding, and the transcription of AR-mediated genes.<sup>[1][2]</sup> This mechanism effectively blocks the signaling pathway that drives the growth of prostate cancer cells.<sup>[2][3]</sup>

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its major active metabolite, N-Desmethyl Apalutamide.<sup>[1][4]</sup> While N-Desmethyl Apalutamide is a less potent inhibitor of the androgen receptor, exhibiting approximately one-third of the activity of its parent compound, it circulates at similar concentrations to Apalutamide at a steady state, contributing to the overall therapeutic effect.<sup>[2]</sup>  
<sup>[4]</sup>

**N-Desmethyl Apalutamide-d4** is the deuterium-labeled analogue of N-Desmethyl Apalutamide.<sup>[4]</sup> The incorporation of four deuterium atoms creates a stable, heavier isotope of the molecule. This mass difference is crucial for its primary application as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[5][6]</sup> The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest during sample preparation and analysis, correcting for variability and matrix effects, which leads to highly accurate and precise quantification.

## Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the properties of N-Desmethyl Apalutamide and its deuterated form is essential for its effective use in research. The following tables summarize key quantitative data.

Property	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>13</sub> F <sub>4</sub> N <sub>5</sub> O <sub>2</sub> S	[4]
Molecular Weight	463.41 g/mol	[4]
Protein Binding	95%	[4]
Formation	Primarily by CYP2C8 and CYP3A4 in the liver	[4]
Pharmacological Activity	Less potent androgen receptor antagonist (approx. 1/3 activity of Apalutamide)	[2][4]

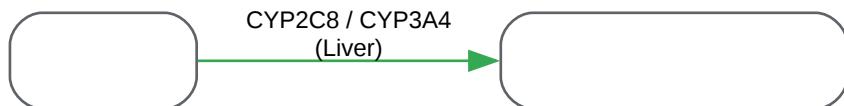
Table 1: Properties of N-Desmethyl Apalutamide

Property	Value	Reference
Chemical Formula	C <sub>21</sub> H <sub>11</sub> D <sub>4</sub> F <sub>4</sub> N <sub>5</sub> O <sub>2</sub> S	[7]
Molecular Weight	481.46 g/mol	[7]
Primary Application	Internal standard in bioanalytical assays	[5][6]
Purity (Typical)	≥98%	[4]

Table 2: Properties of **N-Desmethyl Apalutamide-d4**

## Metabolic Pathway of Apalutamide

The metabolic conversion of Apalutamide to N-Desmethyl Apalutamide is a key step in its pharmacology. The following diagram illustrates this biotransformation.



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Apalutamide Metabolism

## Experimental Protocols: Bioanalytical Quantification

**N-Desmethyl Apalutamide-d4** is integral to the accurate measurement of Apalutamide and its active metabolite in biological matrices. Below is a detailed methodology for a typical LC-MS/MS assay.

Objective: To simultaneously quantify Apalutamide and N-Desmethyl Apalutamide in human plasma.

Internal Standard: **N-Desmethyl Apalutamide-d4** (and/or Apalutamide-d4)

Methodology:

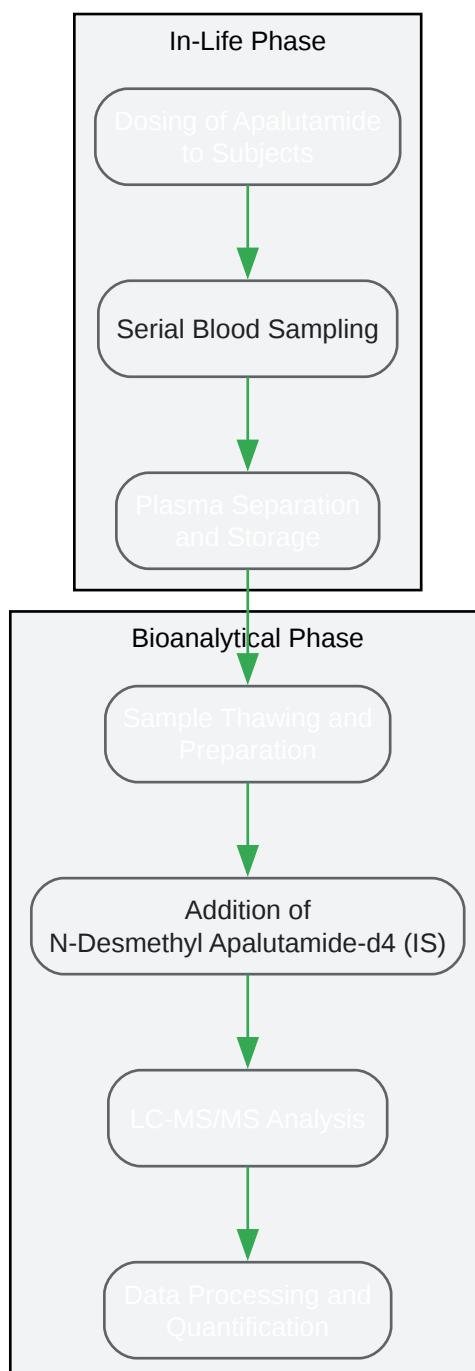
- Sample Preparation (Protein Precipitation):

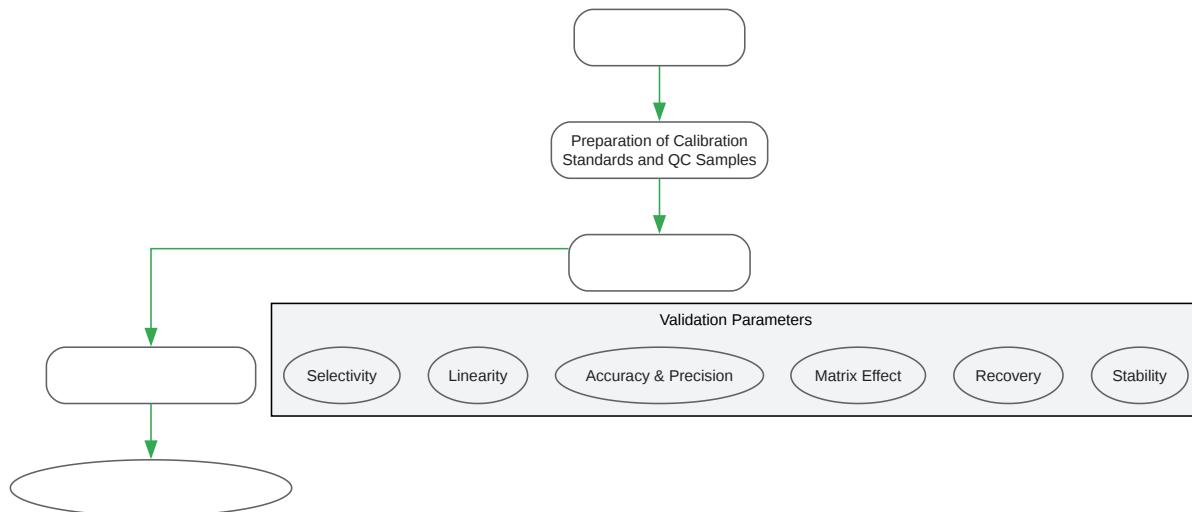
- To 100 µL of human plasma, add a known concentration of the internal standard solution (**N-Desmethyl Apalutamide-d4**).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: A suitable gradient to separate the analytes from matrix components.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Apalutamide: e.g., m/z 478.1 → 450.1
    - N-Desmethyl Apalutamide: e.g., m/z 464.1 → 436.1
    - **N-Desmethyl Apalutamide-d4 (IS)**: e.g., m/z 468.1 → 440.1

- Quantification:
  - The concentrations of Apalutamide and N-Desmethyl Apalutamide are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

## Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a pharmacokinetic study and the subsequent bioanalytical method validation.

[Click to download full resolution via product page](#)**Pharmacokinetic Study Workflow**



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### Bioanalytical Method Validation Workflow

## Conclusion

**N-Desmethyl Apalutamide-d4** is an indispensable tool for the accurate and precise quantification of Apalutamide and its primary active metabolite in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and therapeutic drug monitoring data, which is fundamental to the continued research and clinical application of Apalutamide. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)